3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the condensation of 3-methoxybenzoic acid with an appropriate amine derivative. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher yields and purity . The use of solid acid catalysts and ultrasonic irradiation can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzylamine.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The thiazole ring and methoxy group play crucial roles in the binding interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzylamine
- 3-hydroxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring provides a site for further functionalization .
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-methoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-8-14(9-7-13)19-21-16(12-24-19)11-20-18(22)15-4-3-5-17(10-15)23-2/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
XASBCSZKGJOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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